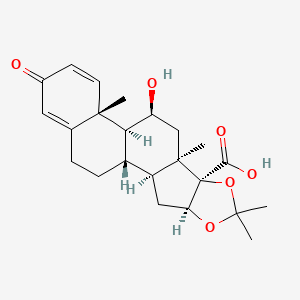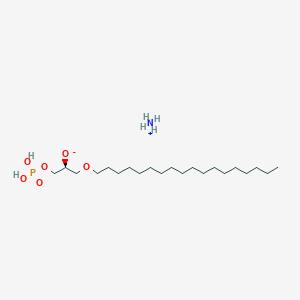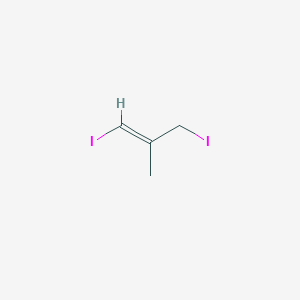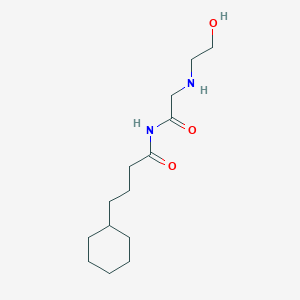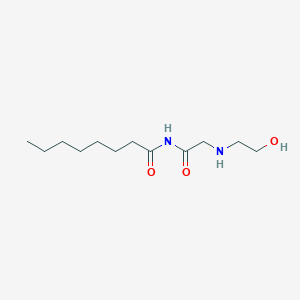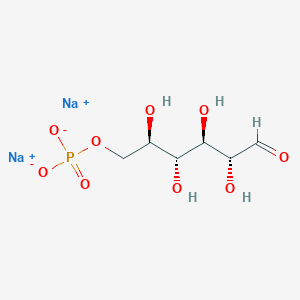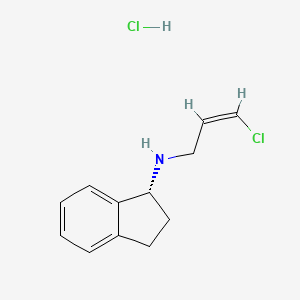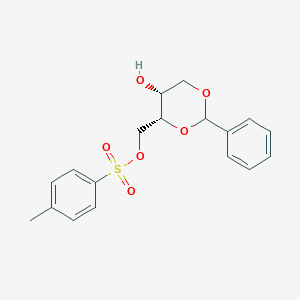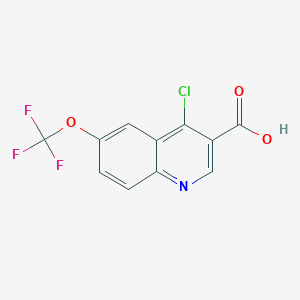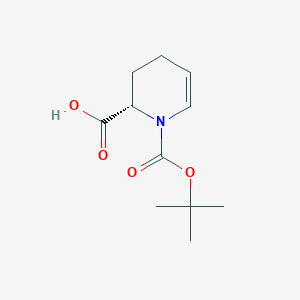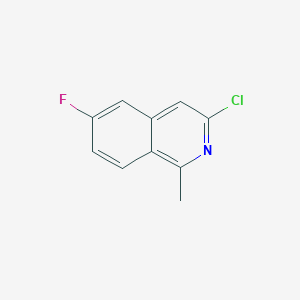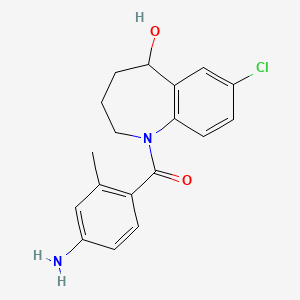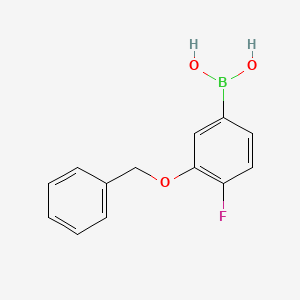
3-Benzyloxy-4-fluorophenylboronic acid
Overview
Description
3-Benzyloxy-4-fluorophenylboronic acid is an organic compound with the molecular formula C13H12BFO3. It is a member of the boronic acid family, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound features a benzyloxy group and a fluorine atom attached to a phenyl ring, which is further bonded to a boronic acid moiety.
Mechanism of Action
Target of Action
3-Benzyloxy-4-fluorophenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the carbon atoms in the molecules that it reacts with .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key pathway in which this compound is involved . This reaction allows for the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the synthesis of various organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
Like other boronic acids, it is likely to have good stability and reactivity, which are important for its role in the suzuki–miyaura coupling reaction .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, including complex molecules used in pharmaceuticals and polymers .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the reaction can proceed under a wide range of conditions, making it a versatile tool in organic synthesis . It should be noted that the compound should be handled with care to avoid skin and eye irritation, and inhalation .
Biochemical Analysis
Biochemical Properties
3-Benzyloxy-4-fluorophenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and sensors .
In biochemical reactions, this compound can interact with enzymes such as proteases and kinases, potentially inhibiting their activity by binding to their active sites. This interaction can lead to the modulation of various cellular processes, including signal transduction and metabolic pathways . Additionally, the compound’s ability to form stable complexes with biomolecules makes it useful in the development of diagnostic assays and therapeutic agents .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are of great interest to researchers. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can inhibit the activity of specific kinases, leading to alterations in phosphorylation patterns and downstream signaling events . This can result in changes in gene expression and cellular responses to external stimuli.
Furthermore, this compound has been observed to affect cellular metabolism by interacting with metabolic enzymes and altering the flux of metabolites through various pathways . This can have significant implications for cell growth, differentiation, and survival, making the compound a valuable tool for studying cellular processes and developing new therapeutic strategies .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules, particularly those containing diol groups . This interaction is facilitated by the boronic acid functional group, which can undergo reversible covalent bonding with diols and other nucleophiles. This property allows this compound to act as an enzyme inhibitor by binding to the active sites of enzymes and preventing their normal function .
Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins . This can lead to changes in the expression of specific genes and subsequent alterations in cellular function. The compound’s ability to interact with multiple biomolecules and pathways highlights its potential as a versatile tool in biochemical research and drug development .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term interactions with cellular components . The compound is generally stable under inert atmosphere and at temperatures between 2-8°C . Prolonged exposure to environmental conditions or reactive species can lead to degradation and loss of activity .
Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models . These effects may include alterations in cell signaling, gene expression, and metabolic pathways, which can persist even after the compound has been removed from the experimental system . Understanding the temporal dynamics of this compound is crucial for optimizing its use in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways . As the dosage increases, the potential for toxic or adverse effects also rises . High doses of this compound can lead to significant disruptions in cellular function, including oxidative stress, apoptosis, and inflammation .
Threshold effects have been observed in animal studies, where a certain dosage level is required to achieve a measurable biological response . Beyond this threshold, the effects of this compound can become more pronounced and potentially harmful . Careful consideration of dosage and administration is essential for maximizing the compound’s therapeutic potential while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . The compound can influence metabolic flux by modulating the activity of key enzymes, such as kinases and proteases, which play critical roles in energy production, biosynthesis, and signal transduction . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis .
Additionally, this compound can affect the balance of reactive oxygen species and antioxidant defenses within cells . By modulating the activity of enzymes involved in oxidative stress responses, the compound can influence cellular redox status and contribute to the regulation of cell survival and apoptosis . Understanding the metabolic pathways influenced by this compound is crucial for elucidating its biological effects and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity . The compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters and binding proteins . Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm, nucleus, and organelles .
The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to extracellular matrix components . These factors can affect the compound’s bioavailability and overall efficacy in therapeutic applications . Understanding the transport and distribution dynamics of this compound is essential for optimizing its use in research and clinical settings .
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function . The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications that influence its localization . For example, this compound may accumulate in the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .
Additionally, the compound’s localization to organelles such as mitochondria or lysosomes can affect its role in cellular metabolism and stress responses . By targeting specific subcellular compartments, this compound can exert localized effects that contribute to its overall biological activity . Understanding the mechanisms that govern the subcellular localization of this compound is crucial for elucidating its mode of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-4-fluorophenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-benzyloxy-4-fluorobenzene.
Lithiation: The aromatic compound undergoes lithiation using a strong base such as n-butyllithium.
Borylation: The lithiated intermediate is then treated with a boron source, such as trimethyl borate (B(OCH3)3), to introduce the boronic acid functionality.
Hydrolysis: The resulting boronate ester is hydrolyzed to yield the desired boronic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Benzyloxy-4-fluorophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically uses palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) in solvents like toluene or water.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Oxidation: Y
Properties
IUPAC Name |
(4-fluoro-3-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKHJFAOVBXUDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659375 | |
| Record name | [3-(Benzyloxy)-4-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957034-74-1 | |
| Record name | [3-(Benzyloxy)-4-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


